2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide
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Overview
Description
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with N-cyclohexylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]-N-cyclohexylacetamide
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide
- 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-cyclohexylacetamide
Uniqueness
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide is unique due to the presence of the 5-chloro-2-methylphenyl group, which imparts specific chemical and biological properties to the compound. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c1-15-7-8-16(20)13-18(15)23-11-9-22(10-12-23)14-19(24)21-17-5-3-2-4-6-17/h7-8,13,17H,2-6,9-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTNVXZEXTUNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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